molecular formula C23H24N2O3S B2677973 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide CAS No. 955536-32-0

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide

Cat. No.: B2677973
CAS No.: 955536-32-0
M. Wt: 408.52
InChI Key: UBJIUFNCLGDBEL-UHFFFAOYSA-N
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Description

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a synthetic organic compound with the CAS Number 955605-46-6 and a molecular formula of C 23 H 24 N 2 O 3 S . This chemical entity has a molecular weight of 408.5 g/mol . Its structure is based on the 1,2,3,4-tetrahydroquinoline scaffold, a privileged structure in medicinal chemistry known for its prevalence in pharmacologically active compounds . The molecule features a 1-naphthamide group linked via a nitrogen atom to a tetrahydroquinoline system that is further substituted with a propylsulfonyl moiety at the ring nitrogen. Tetrahydroquinoline derivatives are recognized for their wide range of biological activities and are found in compounds with antiseptic, antipyretic, and antiperiodic properties . They serve as crucial building blocks in the development of active compounds for pharmaceutical research and other fine chemical applications . The specific substitution pattern of this compound, combining a lipophilic naphthalene group with a polar sulfonamide, makes it a valuable intermediate for researchers in drug discovery and chemical biology, particularly for probing structure-activity relationships or developing new enzyme inhibitors. This product is intended for research and development purposes only. It is not intended for use in humans, animals, or for diagnostic procedures. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-2-15-29(27,28)25-14-6-9-18-16-19(12-13-22(18)25)24-23(26)21-11-5-8-17-7-3-4-10-20(17)21/h3-5,7-8,10-13,16H,2,6,9,14-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJIUFNCLGDBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The propylsulfonyl group can be introduced via sulfonylation using propylsulfonyl chloride and a base such as triethylamine. Finally, the naphthamide moiety is attached through an amide coupling reaction using 1-naphthoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form quinoline derivatives.

    Reduction: The naphthamide group can be reduced to form corresponding amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Amines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

Scientific Research Applications

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide has a wide range of applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its unique structural features. Its biological activity includes:

  • Antitumor Activity : Preliminary studies have shown significant cytotoxicity against various cancer cell lines. The compound's unique hydrophobic and hydrophilic balance enhances its antitumor properties compared to structurally similar compounds.
Compound NameBiological ActivityUnique Properties
N-(1-(methylsulfonyl)-...)Moderate antitumor activityLower hydrophobicity
N-(1-(ethylsulfonyl)-...)Varies by substitutionIntermediate properties

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant antimicrobial properties. The compound targets specific enzymes involved in bacterial cell wall synthesis, such as MurD and GlmU.

Biological Probes

Due to its functional groups, this compound can serve as a probe for studying biological processes involving sulfonyl and amide groups.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : Molecular docking simulations identified GlmU as a viable target for antibacterial activity.
  • Antitumor Studies : Comparative analyses demonstrated enhanced cytotoxicity against cancer cell lines in vitro for related tetrahydroquinoline derivatives.
  • Pharmacokinetics : Research into pharmacokinetic profiles revealed favorable absorption characteristics in animal models.

Mechanism of Action

The mechanism of action of N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The sulfonyl group may interact with enzymes or receptors, while the tetrahydroquinoline and naphthamide moieties could modulate the compound’s binding affinity and specificity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name 1-Position Substituent 6-Position Substituent Core Structure Key References
N-(1-(Propylsulfonyl)-1,2,3,4-THQ-6-yl)-1-naphthamide (Target) Propylsulfonyl 1-Naphthamide THQ -
(R)-N-((R)-1-Butyryl-6-(naphthalen-2-ylmethyl)-THQ-4-yl)-2-methylpropane-2-sulfamide (14d) Butyryl Naphthalen-2-ylmethyl THQ
N-(1-(1-Methylpiperidin-4-yl)-THQ-6-yl)thiophene-2-carboximidamide (68) 1-Methylpiperidin-4-yl Thiophene-2-carboximidamide THQ
4-{2-[1-(2-Cyanoethyl)-THQ-6-yl]-diazenyl}benzonitrile (CTDB) 2-Cyanoethyl Diazenylbenzonitrile THQ
2-{6-[(1,3-Benzothiazol-2-yl)amino]-THQ-1-yl}-1,3-thiazole-4-carboxylic acid Benzothiazol-2-ylamino Thiazole-4-carboxylic acid THQ

Key Observations:

  • Sulfonamide vs. Carbonyl Groups: The target compound’s propylsulfonyl group may enhance metabolic stability compared to the butyryl group in 14d, which is prone to esterase-mediated hydrolysis .
  • Electrochemical Applications: Compounds like CTDB (with diazenylbenzonitrile) are used in electrodeposition studies, highlighting the versatility of THQ derivatives beyond pharmacology .

Physicochemical Properties

  • Solubility: Sulfonamide groups (e.g., propylsulfonyl) generally improve aqueous solubility compared to alkyl or aryl substitutions .
  • Stability: The 1-naphthamide group may confer resistance to oxidative degradation relative to thiophene-based substituents .

Biological Activity

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-naphthamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a tetrahydroquinoline core with a propylsulfonyl group and a naphthamide moiety, which contribute to its diverse biological activities. This article provides an in-depth exploration of its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H22N2O4S2
  • Molecular Weight : 394.5 g/mol
  • CAS Number : 946241-25-4

Structural Features

FeatureDescription
Tetrahydroquinoline CoreProvides a scaffold for biological activity
Propylsulfonyl GroupEnhances solubility and reactivity
Naphthamide MoietyInfluences binding affinity and specificity

Antimicrobial Activity

Research indicates that derivatives of tetrahydroquinoline, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds demonstrated activity against both gram-positive and gram-negative bacteria by targeting specific enzymes involved in bacterial cell wall synthesis. The identified targets include:

  • MurD : Involved in peptidoglycan biosynthesis.
  • GlmU : Essential for the synthesis of uridine diphosphate N-acetylglucosamine.

These interactions suggest that the compound may inhibit bacterial growth without disrupting cell membranes significantly .

Antitumor Activity

The compound has shown promising results in preliminary antitumor assays. A comparative analysis with structurally similar compounds demonstrated enhanced antitumor activity attributed to its unique hydrophobic and hydrophilic balance. The following table summarizes the biological activities of similar compounds:

Compound NameBiological ActivityUnique Properties
N-(1-(methylsulfonyl)-...)Moderate antitumor activityLower hydrophobicity
N-(1-(ethylsulfonyl)-...)Varies by substitutionIntermediate properties

The structural features of this compound contribute to its enhanced solubility and interaction with biological systems compared to other similar compounds.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the sulfonyl group may interact with various enzymes or receptors while the tetrahydroquinoline and naphthamide moieties modulate binding affinity and specificity. Further research is necessary to clarify these interactions and the pathways involved.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Studies : A study conducted using molecular docking simulations identified GlmU as a viable target for antibacterial activity. The results indicated that derivatives could effectively inhibit this enzyme's function .
  • Antitumor Studies : Another study demonstrated that related tetrahydroquinoline derivatives exhibited significant cytotoxicity against cancer cell lines in vitro. This suggests potential for development as chemotherapeutic agents .
  • Pharmacokinetics : Research into the pharmacokinetic profiles of similar compounds revealed favorable absorption characteristics in animal models, suggesting that modifications to enhance bioavailability could improve therapeutic outcomes .

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